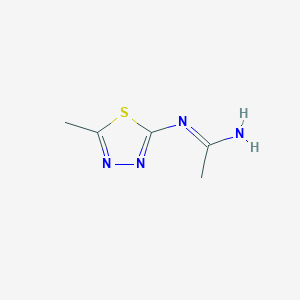
(R)-3-(1-Aminobut-3-en-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(1-Aminobut-3-en-1-yl)aniline is a chiral organic compound featuring an aniline group substituted with a butenyl chain containing an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminobut-3-en-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline and ®-3-buten-1-amine.
Reaction Conditions: The key step involves the coupling of aniline with ®-3-buten-1-amine under suitable conditions, often using a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-(1-Aminobut-3-en-1-yl)aniline may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminobut-3-en-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
®-3-(1-Aminobut-3-en-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interaction of small molecules with biological targets.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-(1-Aminobut-3-en-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Aminobut-3-en-1-yl)aniline: The enantiomer of the compound with similar properties but different stereochemistry.
3-(1-Aminobut-3-en-1-yl)aniline: The racemic mixture containing both enantiomers.
3-(1-Aminobutyl)aniline: A similar compound with a saturated butyl chain instead of a butenyl chain.
Uniqueness
®-3-(1-Aminobut-3-en-1-yl)aniline is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in applications where stereochemistry plays a crucial role, such as in drug design and development.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-[(1R)-1-aminobut-3-enyl]aniline |
InChI |
InChI=1S/C10H14N2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10H,1,4,11-12H2/t10-/m1/s1 |
InChI Key |
ZTZIFLSAALMWAI-SNVBAGLBSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC(=CC=C1)N)N |
Canonical SMILES |
C=CCC(C1=CC(=CC=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


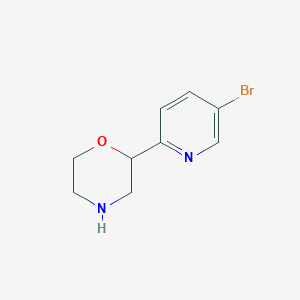

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13109378.png)
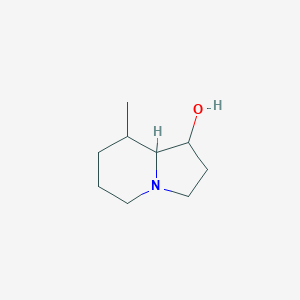
![5-Amino-1-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13109387.png)
![4H-Cyclopenta[d]pyrimidine](/img/structure/B13109391.png)

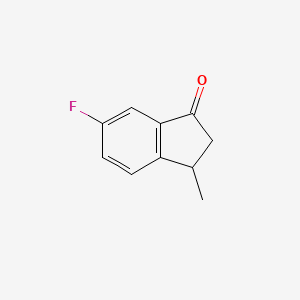
![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)
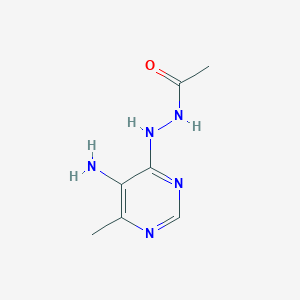
![(2R)-2-[(Benzylsulfonyl)amino]propanoic acid](/img/structure/B13109427.png)
![[6-(Propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13109430.png)
